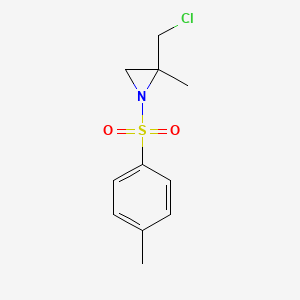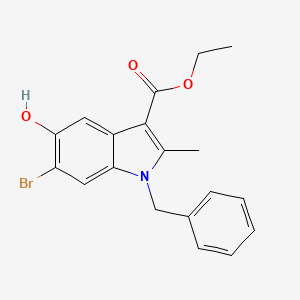
4-tert-butyl-N-(5-octyl-1,3,4-thiadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-butyl-N-(5-octyl-1,3,4-thiadiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-(5-octyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the following steps:
Formation of Thiadiazole Ring: The thiadiazole ring is formed by the reaction of hydrazine derivatives with carbon disulfide or thiocyanates under basic conditions.
Substitution Reaction: The thiadiazole ring is then substituted with an octyl group using alkyl halides in the presence of a base.
Amidation: The final step involves the reaction of the substituted thiadiazole with 4-tert-butylbenzoyl chloride in the presence of a base to form the desired benzamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-(5-octyl-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various alkyl or aryl groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and polymer additives.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-(5-octyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of their functions.
Pathways Involved: The compound may affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-tert-butyl-1,3,4-thiadiazole: A thiadiazole derivative with similar structural features but different functional groups.
4-tert-butyl-N-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)benzamide: A structurally related compound with a fluorophenyl group instead of an octyl group.
Uniqueness
4-tert-butyl-N-(5-octyl-1,3,4-thiadiazol-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its long octyl chain may enhance its lipophilicity and membrane permeability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H31N3OS |
|---|---|
Molecular Weight |
373.6 g/mol |
IUPAC Name |
4-tert-butyl-N-(5-octyl-1,3,4-thiadiazol-2-yl)benzamide |
InChI |
InChI=1S/C21H31N3OS/c1-5-6-7-8-9-10-11-18-23-24-20(26-18)22-19(25)16-12-14-17(15-13-16)21(2,3)4/h12-15H,5-11H2,1-4H3,(H,22,24,25) |
InChI Key |
USQADFHBNQAIPC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-chlorophenoxy)ethyl]-2-[(6-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11522799.png)

![5-cyano-6-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B11522812.png)
![6-(4-fluorophenyl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one](/img/structure/B11522829.png)
![2,2'-[(2,5-Dimethylbenzene-1,4-diyl)bis(methanediylsulfanediyl)]bis(1,3-benzothiazole)](/img/structure/B11522834.png)
![N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]propyl}naphthalene-1-carboxamide](/img/structure/B11522841.png)

![[3-Methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]propanedinitrile](/img/structure/B11522847.png)
![3',5'-DI-Tert-butyl-6-chloro-2-(4-nitrophenyl)-2,4-dihydrospiro[1,4-benzoxazine-3,1'-cyclohexane]-2',5'-dien-4'-one](/img/structure/B11522848.png)
![Ethyl 1-(4-methylphenyl)-5-(2-nitrophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B11522854.png)
![N'-{(E)-[4-(beta-D-glucopyranosyloxy)phenyl]methylidene}-2-hydroxybenzohydrazide](/img/structure/B11522855.png)
![N-(3-chlorophenyl)-N'-(2,5-dimethoxyphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B11522862.png)
![1-[2-nitro-4-(trifluoromethyl)phenyl]-N-[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B11522867.png)
![3',3'-Dimethyl-1'-(prop-2-en-1-yl)-1',3'-dihydrospiro[benzo[f]chromene-3,2'-indole]](/img/structure/B11522870.png)
